molecular formula C8H14N2O2 B14876052 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one

Cat. No.: B14876052
M. Wt: 170.21 g/mol
InChI Key: LZWSJGWAJCUIKY-UHFFFAOYSA-N
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Description

9-Methyl-6-oxa-2,9-diazaspiro[45]decan-10-one is a chemical compound with the molecular formula C8H14N2O2 It is known for its unique spiro structure, which includes an oxygen and nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halides like sodium chloride or amines like methylamine in solvents such as ethanol or water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new spiro compounds with different functional groups.

Scientific Research Applications

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
  • 1-oxa-3,8-diazaspiro[4.5]decan-2-one
  • 10-(2-chlorophenyl)-6-oxa-9-azaspiro dec-9-ene hydrochloride

Uniqueness

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one

InChI

InChI=1S/C8H14N2O2/c1-10-4-5-12-8(7(10)11)2-3-9-6-8/h9H,2-6H2,1H3

InChI Key

LZWSJGWAJCUIKY-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2(C1=O)CCNC2

Origin of Product

United States

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